molecular formula C23H29N3O5S2 B411132 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one CAS No. 425402-68-2

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one

Cat. No.: B411132
CAS No.: 425402-68-2
M. Wt: 491.6g/mol
InChI Key: ZYOSWSHTFJYHAN-UHFFFAOYSA-N
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Description

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is a complex organic compound that belongs to the class of sulfonamide-based indole analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, followed by sulfonylation and subsequent functionalization with 4-methylpiperidine groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert sulfonyl groups to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole core or the piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole or piperidine rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(substituted-phenylsulfonyl)-1H-indol-3-yl]: Another sulfonamide-based indole analog with similar pharmacological properties.

    4-methylpiperidine derivatives: Compounds containing the 4-methylpiperidine moiety, which can exhibit similar chemical reactivity and biological activity.

Uniqueness

6,8-bis((4-methylpiperidin-1-yl)sulfonyl)benzo[cd]indol-2(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of two 4-methylpiperidine groups enhances its solubility and bioavailability, while the indole core provides a versatile scaffold for further functionalization.

Properties

IUPAC Name

6,8-bis[(4-methylpiperidin-1-yl)sulfonyl]-1H-benzo[cd]indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S2/c1-15-6-10-25(11-7-15)32(28,29)19-14-20(33(30,31)26-12-8-16(2)9-13-26)22-21-17(19)4-3-5-18(21)23(27)24-22/h3-5,14-16H,6-13H2,1-2H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOSWSHTFJYHAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC(=C3C4=C2C=CC=C4C(=O)N3)S(=O)(=O)N5CCC(CC5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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